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Compound of Interest

Compound Name:
2-Amino(~2~H_4_)ethyl

dihydrogen phosphate

Cat. No.: B140112 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-Aminoethyl

dihydrogen phosphate, also known as ethanolamine phosphate or O-phosphoethanolamine.

This compound is of significant interest in various biological and pharmaceutical fields due to

its role as a metabolite in phospholipid metabolism and its structural similarity to the inhibitory

neurotransmitter GABA. Understanding its three-dimensional structure is crucial for

comprehending its interactions and designing novel therapeutic agents.

Quantitative Crystallographic Data
The definitive crystal structure of 2-Aminoethyl dihydrogen phosphate was reported by Myller,

Haukka, and colleagues in the Journal of Molecular Structure. The crystallographic data is

archived in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number

880620. The compound crystallizes in its zwitterionic form, a key feature influencing its

chemical and biological activity.

While the complete atomic coordinates and bond parameters are accessible through the

primary publication and the CCDC, the fundamental crystallographic data is summarized below.
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Parameter Value

Chemical Formula C₂H₈NO₄P

Molecular Weight 141.06 g/mol

Crystal System Orthorhombic

Space Group P2₁2₁2₁

Unit Cell Dimensions

a 7.636(2) Å

b 7.965(2) Å

c 9.213(2) Å

α 90°

β 90°

γ 90°

Volume 560.43(2) Å³

Z (molecules per unit cell) 4

CCDC Deposition Number 880620

Note: Detailed atomic coordinates, bond lengths, and angles are available in the cited

publication and the corresponding Crystallographic Information File (CIF).

Experimental Protocol: Single-Crystal X-ray
Diffraction
The determination of the crystal structure of 2-Aminoethyl dihydrogen phosphate was achieved

through single-crystal X-ray diffraction. The methodology employed is a standard procedure for

elucidating the atomic and molecular structure of a crystalline solid.

Synthesis and Crystallization: Single crystals of 2-Aminoethyl dihydrogen phosphate suitable

for X-ray diffraction were obtained. The specific crystallization conditions, such as solvent
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system and temperature, are crucial for growing high-quality crystals and are detailed in the

primary research article.

Data Collection: A single crystal of suitable size and quality was selected and mounted on a

nylon loop after being immersed in cryo-oil to prevent ice formation during data collection at low

temperatures. The data was collected on a Bruker Smart ApexII diffractometer.

X-ray Source: Molybdenum Kα radiation (λ = 0.71073 Å) was used.

Temperature: Data was collected at a cryogenic temperature of 150 K to minimize thermal

vibrations of the atoms, resulting in a more precise structure determination.

Data Collection Strategy: A series of diffraction images were collected by rotating the crystal

in the X-ray beam. The diffraction spots were recorded on a detector.

Structure Solution and Refinement: The collected diffraction data was processed to determine

the unit cell parameters and the space group. The crystal structure was solved using direct

methods, which is a common approach for determining the initial phases of the structure

factors. The resulting structural model was then refined against the experimental data to obtain

the final, accurate atomic positions and anisotropic displacement parameters.

Visualization of Experimental Workflow
The following diagram illustrates the key stages in the experimental workflow for determining

the crystal structure of 2-Aminoethyl dihydrogen phosphate.
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To cite this document: BenchChem. [Crystal Structure of 2-Aminoethyl Dihydrogen
Phosphate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b140112#crystal-structure-of-2-aminoethyl-
dihydrogen-phosphate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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